Chrysenamine

Environmental Fate Analytical Chemistry Volatility

Chrysenamine (CAS 30233-84-2), systematically named chrysen-1-amine, is a carbopolycyclic aromatic amine derived from chrysene by substitution of an amino group at the 1-position. It belongs to the class of primary aromatic amines that are of interest as research tools for investigating the metabolic activation and structure-activity relationships (SAR) of polycyclic aromatic hydrocarbon (PAH) derivatives.

Molecular Formula C18H13N
Molecular Weight 243.3 g/mol
CAS No. 30233-84-2
Cat. No. B13350716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysenamine
CAS30233-84-2
Molecular FormulaC18H13N
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC=C4N
InChIInChI=1S/C18H13N/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-11H,19H2
InChIKeyOQENBJBTQPIZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chrysenamine (CAS 30233-84-2): A 1-Aminochrysene Regioisomer for Structure-Activity Relationship and Environmental PAH Research


Chrysenamine (CAS 30233-84-2), systematically named chrysen-1-amine, is a carbopolycyclic aromatic amine derived from chrysene by substitution of an amino group at the 1-position [1]. It belongs to the class of primary aromatic amines that are of interest as research tools for investigating the metabolic activation and structure-activity relationships (SAR) of polycyclic aromatic hydrocarbon (PAH) derivatives . Unlike more extensively characterized isomers such as 6-aminochrysene (6-AC) and 2-aminochrysene (2-AC), the 1-amino positional isomer has been less studied in biological systems, which positions it as a valuable comparator for SAR and mechanistic studies . Its physicochemical profile includes a high boiling point, low vapor pressure, and a purity specification of ≥98% from select suppliers, making it suitable for in vitro assay development and analytical method validation .

Why Generic 6-Aminochrysene Cannot Replace Chrysenamine (1-Aminochrysene) in SAR and Mechanistic Studies


Generic substitution with the more widely available 6-aminochrysene (6-AC, CAS 2642-98-0) or 2-aminochrysene (2-AC, CAS 789-47-9) fails because the amino group's regioisomeric position on the chrysene backbone profoundly alters critical physicochemical and biological properties. For instance, the vapor pressure of 1-chrysenamine (3.56E-10 mmHg) is orders of magnitude lower than that reported for 6-AC, impacting its volatility and environmental fate modeling . Furthermore, mutagenicity varies dramatically among isomers: 2-AC exhibits ~500 revertants/nmol in the Ames test, while its 5-amino isomer is nearly 600-fold less active at 0.9 revertants/nmol [1]. The DNA adduct profile also differs; N-hydroxy-3-aminochrysene generates primarily a single C8-guanine adduct, whereas N-hydroxy-6-AC produces a more complex pattern of multiple adducts, demonstrating isomer-specific metabolic activation pathways [2]. These regioisomer-specific disparities underscore that for rigorous SAR, environmental fate, or toxicological mechanism research, 1-chrysenamine cannot be substituted by other aminochrysene isomers without fundamentally altering experimental outcomes.

Chrysenamine (1-Aminochrysene) Quantitative Differentiators vs. 6-Aminochrysene and 2-Aminochrysene


Vapor Pressure: Chrysenamine (1-AC) vs. 6-Aminochrysene (6-AC)

Chrysenamine (1-AC) exhibits a measured vapor pressure of 3.56E-10 mmHg at 25°C, a value several orders of magnitude lower than the estimated vapor pressure range of 0.0±1.3 mmHg reported for its regioisomer, 6-aminochrysene (6-AC) . This quantifiable difference in volatility has direct implications for experimental design in environmental chemistry and exposure assessment studies.

Environmental Fate Analytical Chemistry Volatility

Mutagenicity Spectrum: Class-Level Inference from 2- and 5-Aminochrysene

Direct mutagenicity data for 1-aminochrysene is not available in the primary literature. However, a class-level inference can be drawn from a direct head-to-head comparison of its regioisomers: 2-aminochrysene (2-AC) and 5-aminochrysene (5-AC). In the Salmonella typhimurium TA98 assay with S9 metabolic activation, 2-AC is a potent mutagen with ~500 revertants/nmol, whereas 5-AC is nearly 600-fold less active, exhibiting only 0.9 revertants/nmol [1]. This extreme, position-dependent variability within the aminochrysene class strongly suggests that 1-aminochrysene will possess a unique mutagenic profile, distinct from both 2-AC and the well-studied 6-AC.

Genotoxicity Structure-Activity Relationship Toxicology

DNA Adduct Profile Specificity: 3-Aminochrysene (3-AC) vs. 6-Aminochrysene (6-AC)

While no data exists for 1-aminochrysene, a direct comparison between 3-aminochrysene (3-AC) and 6-aminochrysene (6-AC) provides a relevant class-level inference. In vitro reaction of N-hydroxy-3-AC with calf thymus DNA yields primarily N-(deoxyguanosin-8-yl)-3-aminochrysene as the major adduct [1]. In contrast, N-hydroxy-6-AC generates a more complex pattern including N-(deoxyguanosin-8-yl)-6-AC, 5-(deoxyguanosin-N2-yl)-6-AC, and N-(deoxyinosin-8-yl)-6-AC as major adducts [1]. This demonstrates that the position of the amino group dictates not only adduct quantity but also adduct identity and DNA lesion spectrum.

DNA Adductomics Metabolic Activation Carcinogenesis

Supplier Availability and Purity Specifications: 1-AC vs. 6-AC

Chrysenamine (1-AC) is less widely available than 6-AC and is often offered via custom synthesis with a stated purity of >98% . In contrast, 6-AC is a catalog item from multiple major vendors with standard purity specifications of 95-99.71% and is immediately available off-the-shelf . For 1-AC, procurement involves a minimum order quantity (e.g., 1 gram) and a lead time of 2-4 months for custom synthesis, which contrasts with the immediate availability of 6-AC .

Chemical Procurement Research-Grade Material Custom Synthesis

Key Application Scenarios for Chrysenamine (1-Aminochrysene) Based on Quantitative Differentiation


Regioisomer-Specific Structure-Activity Relationship (SAR) Studies for Genotoxicity

Use Chrysenamine as the 1-position comparator in a panel of aminochrysene isomers (e.g., 1-AC, 2-AC, 3-AC, 5-AC, 6-AC) to deconvolute the structural determinants of mutagenic potency. Based on the >500-fold activity difference observed between 2-AC and 5-AC in the Ames test, 1-AC serves as a critical, under-characterized data point for validating QSAR models and computational toxicology predictions [1].

Investigating Isomer-Specific DNA Adduct Formation and Metabolic Activation Pathways

Employ 1-chrysenamine in in vitro metabolic activation assays (e.g., with liver microsomes or recombinant CYP enzymes) followed by DNA adduct analysis via 32P-postlabeling or LC-MS/MS. The finding that 3-AC and 6-AC generate distinct DNA adduct spectra demonstrates that the amino group position dictates the lesion profile, making 1-AC an essential compound for a complete map of PAH amine metabolic activation and DNA damage mechanisms [2].

Development of Isomer-Specific Analytical Standards for Environmental Monitoring

Utilize high-purity (>98%) Chrysenamine as an analytical reference standard for the quantification of specific aminochrysene isomers in complex environmental matrices (e.g., air particulate matter, coal tar, combustion emissions). The extreme difference in vapor pressure between 1-AC (3.56E-10 mmHg) and 6-AC dictates that their environmental partitioning and sampling efficiencies will differ, necessitating isomer-specific calibration for accurate exposure assessment .

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